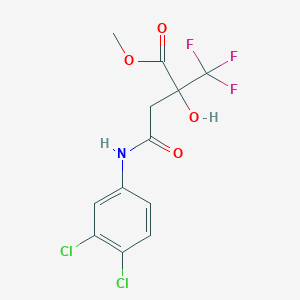![molecular formula C24H19ClN6O3S2 B4341179 4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-(4-CHLOROPHENYL)QUINOLINE](/img/structure/B4341179.png)
4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-(4-CHLOROPHENYL)QUINOLINE
描述
4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-(4-CHLOROPHENYL)QUINOLINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinoline core, a sulfonamide group, and a chlorophenyl moiety, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-(4-CHLOROPHENYL)QUINOLINE typically involves multiple steps, including the formation of the quinoline core, the introduction of the chlorophenyl group, and the attachment of the sulfonamide moiety. Common synthetic routes may include:
Formation of the Quinoline Core: This step often involves the cyclization of aniline derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the quinoline core.
Attachment of the Sulfonamide Moiety: This step involves the reaction of the quinoline derivative with sulfonyl chlorides or sulfonamides under basic conditions to form the desired sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-(4-CHLOROPHENYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or chlorophenyl moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles or electrophiles under suitable conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
科学研究应用
4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-(4-CHLOROPHENYL)QUINOLINE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as an active pharmaceutical ingredient (API) in the development of new medications.
Materials Science: The compound’s chemical properties can be exploited in the development of advanced materials, such as polymers or coatings.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
作用机制
The mechanism of action of 4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-(4-CHLOROPHENYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2-(4-bromophenyl)-4-quinolinecarboxamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2-(4-fluorophenyl)-4-quinolinecarboxamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-(4-CHLOROPHENYL)QUINOLINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain targets compared to similar compounds with different substituents.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O3S2/c25-15-7-5-14(6-8-15)21-13-19(18-3-1-2-4-20(18)29-21)22(32)30-24(35)28-16-9-11-17(12-10-16)36(33,34)31-23(26)27/h1-13H,(H4,26,27,31)(H2,28,30,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDDXZIJZSVJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3,4-dimethoxyphenethyl)amino]-1-(2-iodophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B4341101.png)
![N~1~-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N~1~-(4-METHOXYBENZYL)BENZAMIDE](/img/structure/B4341102.png)
![N-(3-CHLORO-2-METHYLPHENYL)-2-{3-(3,4-DIMETHOXYPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE](/img/structure/B4341109.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[4-(dimethylamino)phenyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B4341116.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4341122.png)

![2-{1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B4341133.png)
![ethyl 2-hydroxy-4-oxo-4-[2-(pentafluorophenyl)hydrazino]-2-(trifluoromethyl)butanoate](/img/structure/B4341138.png)
![N~1~-(4-CHLOROBENZYL)-N~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]ACETAMIDE](/img/structure/B4341156.png)
![N-BENZYL-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA](/img/structure/B4341173.png)
![4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOIC ACID](/img/structure/B4341183.png)
![N~4~-{[2-(5-CHLORO-2-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B4341192.png)
![2-(4-chlorophenyl)-N-{[2-(4-methylbenzoyl)hydrazino]carbothioyl}-4-quinolinecarboxamide](/img/structure/B4341196.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4341212.png)
